molecular formula C8H8O3 B076333 2,3-Dihydro-1,4-benzodioxin-5-ol CAS No. 10288-36-5

2,3-Dihydro-1,4-benzodioxin-5-ol

Cat. No. B076333
CAS RN: 10288-36-5
M. Wt: 152.15 g/mol
InChI Key: IGXSSRPZRAIXQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzodioxin-5-ol involves various strategies, including Cu2O-catalyzed tandem ring-opening/coupling cyclization processes, which have been shown to yield moderate to good yields of the target compound (Bao et al., 2008). Other methods include reactions of 1,4-benzodioxin-2-carboxylic esters or carboxamides with nucleophilic amines under basic conditions (Bozzo et al., 2003).

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1,4-benzodioxin-5-ol is characterized by its cyclic benzodioxin backbone with a hydroxyl group at the 5-position. Structural analyses, including UV, PMR, and IR spectroscopy, have authenticated the structures of these compounds, highlighting their stability and unique chemical behavior (Katrizky et al., 1966).

Chemical Reactions and Properties

2,3-Dihydro-1,4-benzodioxin-5-ol undergoes various chemical reactions, including Diels-Alder cycloadditions, providing pathways to synthesize tri- and tetracyclic systems (Ruiz et al., 1992). Its chemical properties are influenced by the presence of the hydroxyl group, allowing for further functionalization and derivatization.

Physical Properties Analysis

The physical properties of 2,3-Dihydro-1,4-benzodioxin-5-ol, such as melting point, boiling point, and solubility, are critical for its application in material science and chemistry. Although specific studies on these properties were not found in the searched literature, these properties typically depend on the molecular structure and substituents present in the compound.

Chemical Properties Analysis

2,3-Dihydro-1,4-benzodioxin-5-ol exhibits unique chemical properties due to its benzodioxin structure and hydroxyl group. It has been explored for its potential as a precursor for the synthesis of various therapeutically relevant compounds and for its role in chemical reactions as both a reactant and a catalyst in organic synthesis (Bozzo et al., 2003).

Scientific Research Applications

  • Antibacterial and Anti-inflammatory Agents : Some derivatives of 2,3-Dihydro-1,4-benzodioxin-5-ol have shown significant antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory process. This suggests potential use as therapeutic agents for inflammatory diseases (Abbasi et al., 2017). Another study reported similar findings, with these derivatives demonstrating potent antibacterial properties and moderate enzyme inhibition (Abbasi et al., 2017).

  • Bacterial Biofilm Inhibition and Cytotoxicity : Some new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides displayed suitable inhibitory action against bacterial biofilms and showed moderate cytotoxicity, indicating potential applications in combating bacterial infections and in cancer research (Abbasi et al., 2020).

  • Synthetic Chemistry : 2,3-Dihydro-1,4-benzodioxins have been synthesized through various chemical reactions, like the Cu2O-catalyzed tandem ring-opening/coupling cyclization process (Bao et al., 2008), indicating their importance as intermediates in organic synthesis.

  • Potential Therapeutical Compounds : Some derivatives, such as 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, have been identified as precursors for potential therapeutic compounds (Bozzo et al., 2003).

  • Antidepressant Properties : Compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine exhibited potential as dual antidepressant drugs with promising in vitro activity (Silanes et al., 2004).

  • Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic entrants for type-2 diabetes (Abbasi et al., 2023).

  • Monoamine Oxidase Inhibitors : Sesamol and benzodioxane derivatives, including 2,3-dihydro-1,4-benzodioxine, were found to be potent inhibitors of monoamine oxidase B, suggesting potential in treating Parkinson's disease (Engelbrecht et al., 2015).

  • Enantiomeric Synthesis : Enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block, were synthesized efficiently using an amidase activity from Alcaligenes faecalis, demonstrating the compound's importance in producing enantiospecific therapeutic agents (Mishra et al., 2016).

Safety And Hazards

The safety information for 2,3-Dihydro-1,4-benzodioxin-5-ol includes a warning signal word and hazard statements H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The 2,3-dihydro-1,4-benzodioxin structure is present in a large number of structures of therapeutic agents possessing important biological activities . The bioisosteric replacement of benzene by pyridine in compounds containing the 2-substituted-2,3-dihydro-1,4-benzodioxin core has yielded derivatives of biological interest in diverse therapeutic areas such as central nervous system and cardiovascular diseases .

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXSSRPZRAIXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145557
Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-5-ol

CAS RN

10288-36-5
Record name 5-Hydroxy-1,4-benzodioxane
Source CAS Common Chemistry
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-Dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-dihydro-1,4-benzodioxin-5-ol
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Record name 2,3-DIHYDRO-1,4-BENZODIOXIN-5-OL
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Synthesis routes and methods

Procedure details

At 0° C., boron tribromide (5.6 cm3) is added slowly to a solution of 5-methoxy-1,4-benzodioxane (5 g, 30.1 mmol) in 25 cm3 of CH2Cl2. The mixture is stirred at 0° C. for 15 min, the solution is then hydrolysed with 10 cm3 of water and the product is extracted with CH2Cl2. Purification on a silica column (eluent: 100% CH2Cl2) enables 4.49 g of a colorless oil to be obtained.
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GA Santos, GV Dhoke, MD Davari, AJ Ruff… - International Journal of …, 2019 - mdpi.com
The O-heterocycles, benzo-1,4-dioxane, phthalan, isochroman, 2,3-dihydrobenzofuran, benzofuran, and dibenzofuran are important building blocks with considerable medical …
Number of citations: 13 www.mdpi.com
A Gärtner, G de Almeida Santos, AJ Ruff… - … Evolution: Methods and …, 2022 - Springer
Capillary electrophoresis (CE) is an analytical method in which charged species are separated by attraction or repulsion performed in submillimeter diameter capillaries or micro- and …
Number of citations: 1 link.springer.com
G de Almeida Santos, U Schwaneberg, LM Blank - 2020 - publications.rwth-aachen.de
Aromatic oxygen and nitrogen-containing heterocycles (O-and N-heterocycles) are significantly abundant in nature as they are an important class of bioactive molecules and are …
Number of citations: 4 publications.rwth-aachen.de

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